molecular formula C13H15ClN2O B1677683 Phenyramidol hydrochloride CAS No. 326-43-2

Phenyramidol hydrochloride

Cat. No. B1677683
CAS RN: 326-43-2
M. Wt: 250.72 g/mol
InChI Key: HYYDHUILGLWOOP-UHFFFAOYSA-N
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Description

Phenyramidol hydrochloride, also known as Fenyramidol, is a muscle relaxant used in the symptomatic treatment of musculoskeletal pain and spasms . It was first introduced into practice in 1960 .


Synthesis Analysis

The synthesis of Phenyramidol hydrochloride involves the process of asymmetric synthesis for the preparation of ® phenyramidol or its pharmaceutically acceptable salts .


Molecular Structure Analysis

The molecular structure of Phenyramidol hydrochloride is represented by the chemical formula C13H15ClN2O . The average molecular weight is 250.73 g/mol .


Physical And Chemical Properties Analysis

Phenyramidol hydrochloride has a water solubility of 0.94 mg/mL. It has a logP value of 2.01 according to ALOGPS and 1.92 according to Chemaxon. The pKa values are 14.1 (strongest acidic) and 6.61 (strongest basic) according to Chemaxon .

Scientific Research Applications

Interdisciplinary Genetics Research Tools :PhenX toolkit is highlighted for its role in nutrition, dietary supplements, and cardiovascular disease research, providing high-priority, well-established measurement protocols in a web-based toolkit. This approach underscores the importance of standard measures in genomic research, facilitating cross-study analysis and increasing statistical power for identifying associations between genotypes, phenotypes, and exposures (Stover et al., 2010). Such frameworks could be adapted for researching Phenyramidol hydrochloride's genetic implications.

Antioxidant Activity Analysis :Analytical methods for determining antioxidant activity are reviewed, emphasizing their importance across various fields, including medicine. The review discusses the applicability, advantages, and limitations of several tests for antioxidant analysis, which could be relevant for assessing Phenyramidol hydrochloride's antioxidant properties, if any (Munteanu & Apetrei, 2021).

Drug Delivery Research :pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules for drug delivery are reviewed, presenting recent progress and potential applications in delivering therapeutic agents, including peptides, proteins, and anti-cancer drugs. This review may provide a basis for researching Phenyramidol hydrochloride's potential in targeted drug delivery systems (Sato et al., 2011).

Environmental Health Perspectives :The review on early environmental origins of neurodegenerative disease suggests that environmental exposures, including those to various pharmaceuticals, could have long-term effects on neurodegeneration risks. This perspective could guide research into Phenyramidol hydrochloride's long-term environmental and health impacts (Landrigan et al., 2005).

Bioavailability of Hydrophobic Organic Contaminants :This review on methods to assess the bioavailability of hydrophobic organic contaminants outlines principles, operations, and limitations of various approaches. It could inform studies on Phenyramidol hydrochloride's environmental behavior and bioavailability, given its chemical nature (Cui et al., 2013).

Safety And Hazards

Phenyramidol hydrochloride may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. It may also cause eye irritation and may be harmful if swallowed .

properties

IUPAC Name

1-phenyl-2-(pyridin-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13;/h1-9,12,16H,10H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYDHUILGLWOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyramidol hydrochloride

CAS RN

326-43-2
Record name Phenyramidol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-43-2
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Record name Phenyramidol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verbanol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17777
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Record name α-[(2-pyridylamino)methyl]benzyl alcohol monohydrochloride
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Record name PHENYRAMIDOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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